molecular formula C23H25N3O2S B2903913 N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 941996-47-0

N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2903913
CAS No.: 941996-47-0
M. Wt: 407.53
InChI Key: FTJCINLBOKTOTD-UHFFFAOYSA-N
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Description

N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of naphthalene, pyrrolidine, thiophene, and oxalamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthalene derivative: Starting with naphthalene, a series of reactions such as Friedel-Crafts acylation or alkylation can be used to introduce the desired substituents.

    Synthesis of the pyrrolidine derivative: Pyrrolidine can be synthesized or purchased, and then functionalized to introduce the ethyl group.

    Coupling reactions: The naphthalene and pyrrolidine derivatives can be coupled using reagents like oxalyl chloride to form the oxalamide linkage.

    Introduction of the thiophene group: The thiophene moiety can be introduced through a substitution reaction, often using thiophene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis, use of green chemistry principles, and automation may be employed.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene group.

    N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide: Similar structure but with a furan group instead of a thiophene group.

Uniqueness

The uniqueness of N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the thiophene group, for example, could influence its electronic properties and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c27-22(24-15-18-9-6-14-29-18)23(28)25-16-21(26-12-3-4-13-26)20-11-5-8-17-7-1-2-10-19(17)20/h1-2,5-11,14,21H,3-4,12-13,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJCINLBOKTOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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